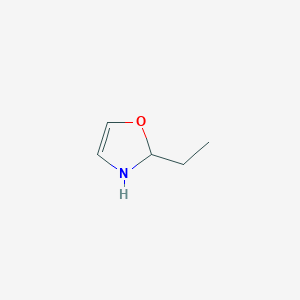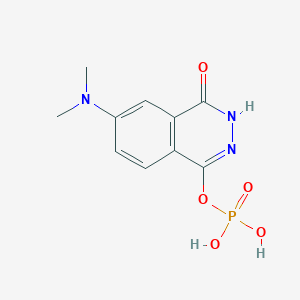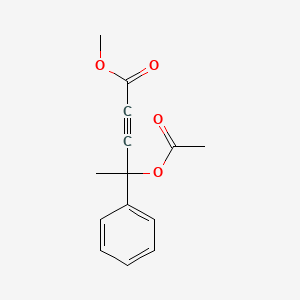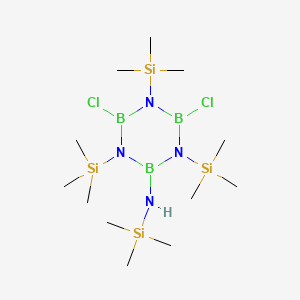
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine is an organic compound that features a nitropyridine moiety attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine involves the organomediated cleavage of a benzoyl group using ethane-1,2-diamine and acetic acid under neutral conditions . This method has proven to be effective in synthesizing the compound, which was previously challenging to prepare by conventional methods.
Industrial Production Methods
While specific industrial production methods for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of ethane-1,2-diamine and acetic acid under neutral conditions provides a scalable and efficient method for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Products vary depending on the substituent introduced, but typically include alkylated or acylated derivatives.
Scientific Research Applications
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N1-(6-Nitropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine moiety can participate in various binding interactions, influencing the activity of the target molecule. The ethane-1,2-diamine backbone provides additional binding sites, enhancing the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-(6-Nitropyridin-2-yl)ethane-1,2-diamine is unique due to its specific nitropyridine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and binding affinity, making it valuable for various applications in research and industry.
Properties
CAS No. |
145697-05-8 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
N'-(6-nitropyridin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C7H10N4O2/c8-4-5-9-6-2-1-3-7(10-6)11(12)13/h1-3H,4-5,8H2,(H,9,10) |
InChI Key |
DTAOYFUQLIOFNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)[N+](=O)[O-])NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxypentadecyl)sulfanyl]benzoic acid](/img/structure/B12549495.png)
![Triethoxy{3-[(3-methyloxiran-2-yl)oxy]propyl}silane](/img/structure/B12549498.png)
![3-Ethoxy-1-(prop-2-en-1-yl)-2-oxaspiro[4.4]nonane](/img/structure/B12549502.png)
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![4-benzyl-1-[(5-phenyl-1H-imidazol-2-yl)methyl]piperidine](/img/structure/B12549515.png)
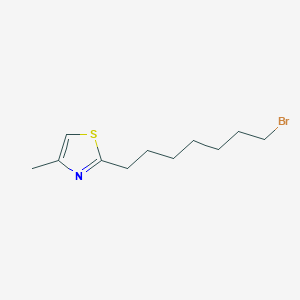

![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)
